3-(3-Chloro-5-methylphenyl)benzoic acid
Description
3-(3-Chloro-5-methylphenyl)benzoic acid is a substituted benzoic acid derivative featuring a chlorinated and methylated biphenyl structure. The compound consists of a benzoic acid core with a phenyl substituent at the 3-position, which itself bears a chlorine atom at the 3-position and a methyl group at the 5-position.
Properties
IUPAC Name |
3-(3-chloro-5-methylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-5-12(8-13(15)6-9)10-3-2-4-11(7-10)14(16)17/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRVHTSOTQMQCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683298 | |
| Record name | 3'-Chloro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261941-17-6 | |
| Record name | 3'-Chloro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-5-methylphenyl)benzoic acid typically involves the reaction of 3-chlorobenzoic acid with a methylating agent. One common method is the reaction of 3-chlorobenzoic acid with trimethylsilyl chloride, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-5-methylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine and methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products
The major products formed from these reactions include various substituted benzoic acids, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(3-Chloro-5-methylphenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(3-Chloro-5-methylphenyl)benzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like cyclooxygenase, thereby reducing the synthesis of prostaglandins, which are involved in inflammation and pain . The compound may also interact with other molecular pathways, contributing to its biological effects.
Comparison with Similar Compounds
Structural Analogs and Comparative Properties
The following table summarizes key structural analogs of 3-(3-Chloro-5-methylphenyl)benzoic acid, highlighting variations in substituent positions, molecular formulas, and physical properties:
Notes:
- Halogen Addition : Introducing a second chlorine (e.g., 3-Chloro-5-(3-chloro-5-methylphenyl)benzoic acid) increases molar mass and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- Methyl Group Influence : A methyl group at the benzoic acid 2-position (e.g., 3-(3-Chloro-5-methylphenyl)-2-methylbenzoic acid) introduces steric effects that could hinder intermolecular interactions or enzymatic binding .
Cyclization Reactions
Cyclization studies on related compounds, such as 3-(3-chloro-5-methylphenyl)propanoic acid (7), demonstrate that reaction conditions vary significantly with substituent positions. For example:
- Reagents : Hydrogen fluoride (HF), polyphosphoric acid (PPA), and Lewis acids (e.g., AlCl₃, SnCl₄) are employed for cyclization .
- Outcomes : Substituents on the phenyl ring influence reaction efficiency. Electron-withdrawing groups (e.g., Cl) may accelerate cyclization by stabilizing transition states, while bulky groups (e.g., CH₃) could slow reaction rates .
Functional Group Modifications
Compounds like 3-(3-Chloro-5-methylphenyl)-2-oxopropanoic acid (CAS 1935270-83-9) incorporate α-keto groups, which enhance reactivity toward nucleophiles compared to the parent benzoic acid . Such modifications are critical in prodrug design or coordination chemistry.
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